4-Chloro-6-(cyclohexylmethyl)-2-methylpyrimidine
Overview
Description
Molecular Structure Analysis
The general formula for a cycloalkane composed of n carbons is CnH2n . Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .
Scientific Research Applications
Synthesis and Intermediate Applications
4-Chloro-6-(cyclohexylmethyl)-2-methylpyrimidine is an important intermediate in chemical synthesis, particularly in the pharmaceutical and explosive industries. Its derivatives are utilized in creating compounds with potential antiviral, anticancer, and antimicrobial activities, as well as in the development of novel organic materials with specific optical properties.
Antiviral and Anticancer Compounds : Research indicates the synthesis of pyrimidine derivatives that exhibit antiviral activity against herpes and retroviruses, including HIV, and anticancer properties through their roles as intermediates in the production of synthetic anticancer drugs like dasatinib (Guo Lei-ming, 2012; A. Holý et al., 2002).
Optical Materials : Derivatives have been synthesized for their potential use in optical materials, demonstrating properties like solvatochromism, which could be valuable in developing sensors or novel photonic devices (C. Hadad et al., 2011).
Antimicrobial Agents : The synthesis of novel pyrimidine derivatives has shown antimicrobial activity, indicating the potential for developing new antimicrobial agents (Ragini Gupta et al., 2014; S. El-Kalyoubi et al., 2015).
Advanced Synthesis Techniques
The research also highlights advanced synthesis techniques that improve the efficiency and yield of desired products, including the use of green chemistry methods and electrochemical synthesis. These techniques offer environmentally friendly and economically viable alternatives for the production of complex molecules.
- Green Chemistry and Electrochemical Synthesis : Methods employing microwave irradiation and electrochemical techniques have been developed for the efficient synthesis of pyrimidine derivatives, demonstrating the industry's move towards more sustainable and cost-effective production processes (Marcin Stolarczyk et al., 2018; S. Sengmany et al., 2011).
Safety and Hazards
The safety data sheet for a similar compound, “6-Chloro-N-cyclohexylpyrimidin-4-amine”, suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, but vomiting should not be induced .
Properties
IUPAC Name |
4-chloro-6-(cyclohexylmethyl)-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-9-14-11(8-12(13)15-9)7-10-5-3-2-4-6-10/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXUEKNVAVDQBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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